An In-depth Technical Guide to the Anticipated Chemical Properties of 2-(Benzyloxy)-3-methylbenzonitrile
An In-depth Technical Guide to the Anticipated Chemical Properties of 2-(Benzyloxy)-3-methylbenzonitrile
Introduction
2-(Benzyloxy)-3-methylbenzonitrile is an aromatic organic compound characterized by a benzonitrile core substituted with a benzyloxy group at the second position and a methyl group at the third. This molecular architecture suggests its potential as a versatile intermediate in the synthesis of more complex molecules for applications in medicinal chemistry and materials science. This document serves as a technical guide to its expected chemical properties, drawing on data from closely related isomers and analogues to build a comprehensive profile.
Core Chemical Properties
The physicochemical properties of 2-(Benzyloxy)-3-methylbenzonitrile are influenced by its constituent functional groups: the polar nitrile group, the bulky and somewhat flexible benzyloxy ether linkage, and the nonpolar methyl group on the aromatic ring.
Table 1: Physicochemical Properties of Related Benzonitrile Derivatives
| Property | 2-(Benzyloxy)benzonitrile | 4-Benzyloxybenzonitrile |
| Molecular Formula | C₁₄H₁₁NO | C₁₄H₁₁NO |
| Molecular Weight | 209.24 g/mol [1] | 209.24 g/mol [2] |
| CAS Number | 74511-44-7[1] | 52805-36-4[2] |
| Predicted XLogP3 | 3.5 | 3.5[2] |
| Hydrogen Bond Donor Count | 0 | 0[2] |
| Hydrogen Bond Acceptor Count | 2 | 2[2] |
| Rotatable Bond Count | 3 | 3[2] |
| Topological Polar Surface Area | 33 Ų | 33 Ų[2] |
Spectroscopic Profile (Anticipated)
While specific spectroscopic data for 2-(Benzyloxy)-3-methylbenzonitrile are not available, its expected spectral characteristics can be inferred from the analysis of its functional groups and comparison with analogous compounds.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a complex multiplet for the aromatic protons in the region of 7.0-7.5 ppm. A characteristic singlet for the benzylic protons (O-CH₂-Ph) should appear around 5.0-5.2 ppm. The methyl group protons are anticipated to resonate as a singlet in the upfield region, approximately at 2.2-2.5 ppm.
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¹³C NMR Spectroscopy : The carbon NMR spectrum would likely exhibit a signal for the nitrile carbon in the range of 115-120 ppm. The aromatic carbons would produce a series of peaks between 110-160 ppm. The benzylic carbon is expected around 70 ppm, and the methyl carbon signal should appear at approximately 15-20 ppm.
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Infrared (IR) Spectroscopy : The IR spectrum is predicted to show a sharp and characteristic absorption band for the nitrile (C≡N) stretching vibration around 2220-2230 cm⁻¹. Other significant peaks would include C-O stretching for the ether bond, and various C-H stretching and bending vibrations corresponding to the aromatic rings and the methyl group.
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Mass Spectrometry (MS) : In a mass spectrum, the molecular ion peak would correspond to the molecular weight of the compound. Key fragmentation pathways would likely involve the cleavage of the benzyl group, leading to a prominent peak at m/z 91, and the loss of the entire benzyloxy substituent.
Experimental Protocols: A General Synthetic Approach
The synthesis of 2-(Benzyloxy)-3-methylbenzonitrile can be plausibly achieved through a Williamson ether synthesis, a well-established method for forming ethers. The following protocol outlines a general procedure.
General Synthesis of 2-(Benzyloxy)-3-methylbenzonitrile
This protocol details a likely synthetic route starting from the corresponding hydroxylated precursor.
Reaction: Williamson Ether Synthesis
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Reactants:
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2-Hydroxy-3-methylbenzonitrile
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Benzyl bromide (or another suitable benzyl halide)
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A non-nucleophilic base (e.g., potassium carbonate, sodium hydride)
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Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetone is typically used.
Procedure:
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The 2-hydroxy-3-methylbenzonitrile is dissolved in the chosen polar aprotic solvent in a reaction vessel.
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The base is added to the solution to deprotonate the hydroxyl group, forming the corresponding phenoxide.
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Benzyl bromide is then added to the reaction mixture.
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The mixture is heated to facilitate the nucleophilic substitution reaction. The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC).
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Once the reaction is complete, the mixture is cooled to room temperature and quenched by the addition of water.
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The aqueous mixture is extracted with an appropriate organic solvent (e.g., ethyl acetate).
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The combined organic extracts are washed with brine, dried over an anhydrous drying agent like sodium sulfate, and the solvent is removed under reduced pressure.
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The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the pure 2-(Benzyloxy)-3-methylbenzonitrile.
Logical Relationships in Synthesis
The following diagram provides a visual representation of the generalized synthetic workflow for benzyloxy-substituted benzonitriles.
Caption: Generalized synthetic workflow for 2-(Benzyloxy)-3-methylbenzonitrile.
Biological Activity and Drug Development Potential
There is no specific information in the scientific literature regarding the biological activity or any involvement in signaling pathways for 2-(Benzyloxy)-3-methylbenzonitrile. However, the benzonitrile scaffold is a known pharmacophore present in a variety of biologically active compounds. For instance, certain benzonitrile derivatives have been explored as enzyme inhibitors. One such example, 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860), demonstrated the ability to inhibit the replication of a range of picornaviruses.[3] Its mechanism of action appears to involve the disruption of an early event in the viral replication process that occurs after the virus uncoats.[3] Furthermore, compounds derived from benzyloxy precursors, such as N-benzoyl-2-hydroxybenzamides, have shown activity against the parasites responsible for malaria (P. falciparum), trypanosomiasis, and leishmaniasis.[4]
Given the lack of direct biological data, the primary role of 2-(Benzyloxy)-3-methylbenzonitrile in drug development would likely be as a chemical intermediate for the synthesis of more elaborate molecules with potential therapeutic applications.
Conclusion
While specific experimental data for 2-(Benzyloxy)-3-methylbenzonitrile is currently limited, a comprehensive understanding of its anticipated chemical properties can be formulated by examining its structural features and drawing comparisons with well-characterized related compounds. This technical guide provides a foundational overview of its expected physicochemical properties, spectroscopic signatures, and a plausible synthetic strategy. Further empirical research is essential to definitively characterize this compound and to explore its potential utility in various scientific and industrial domains.
References
- 1. 74511-44-7|2-(Benzyloxy)benzonitrile|BLD Pharm [bldpharm.com]
- 2. 4-Benzyloxybenzonitrile | C14H11NO | CID 561371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
